2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL
Overview
Description
2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL is a complex heterocyclic compound that features both imidazo[1,2-a]pyrimidine and pyrimidinone moieties. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL typically involves multi-step reactions. One common approach includes the formation of the imidazo[1,2-a]pyrimidine core through condensation reactions, followed by functionalization at specific positions to introduce the bromo and methylthio groups . The reaction conditions often involve the use of transition metal catalysts, such as palladium or copper, and may require elevated temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry techniques to enhance reaction efficiency and scalability. These methods often involve the use of automated reactors and precise control of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove specific functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo core but differs in the attached functional groups.
Pyrido[1,2-a]pyrimidine: Similar core structure but with different substituents and biological activities.
Uniqueness
2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5OS/c1-7-5-9(19)17-12(15-7)20-6-8-10(13)18-4-2-3-14-11(18)16-8/h2-5H,6H2,1H3,(H,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAJUEPABCGDBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=C(N3C=CC=NC3=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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